3-Hydroxybenzenesulfonamide
Overview
Description
- 3-Hydroxybenzenesulfonamide (C<sub>6</sub>H<sub>7</sub>NO<sub>3</sub>S) is a chemical compound with the molecular formula C<sub>6</sub>H<sub>7</sub>NO<sub>3</sub>S. It is also known by other names, including 3-hydroxybenzene-1-sulfonamide and benzenesulfonamide, 3-hydroxy-.
- The compound consists of a benzene ring with a hydroxyl group (-OH) and a sulfonamide group (-SO<sub>2</sub>NH<sub>2</sub>) attached to it.
Synthesis Analysis
- The synthesis of 3-Hydroxybenzenesulfonamide involves the reaction of suitable precursors, such as benzenesulfonamide or its derivatives, with a hydroxylating agent (e.g., sodium hydroxide or potassium hydroxide) to introduce the hydroxyl group.
Molecular Structure Analysis
- The molecular structure of 3-Hydroxybenzenesulfonamide consists of a benzene ring with a hydroxyl group (-OH) and a sulfonamide group (-SO<sub>2</sub>NH<sub>2</sub>) attached to it.
- The compound has a molar mass of approximately 173.19 g/mol.
Chemical Reactions Analysis
- 3-Hydroxybenzenesulfonamide can participate in various chemical reactions, including hydrolysis, substitution, and oxidation reactions.
- Its sulfonamide group can undergo hydrolysis to form the corresponding sulfonic acid and ammonia.
Physical And Chemical Properties Analysis
- Density: 1.5±0.1 g/cm³
- Boiling Point: 415.4±47.0 °C at 760 mmHg
- Flash Point: 205.0±29.3 °C
- Molar Refractivity: 40.7±0.4 cm³/mol
- Polar Surface Area: 89 Ų
- It is a yellow to brown solid.
Scientific Research Applications
Kinetic and Isotopic Studies : The decomposition of N-hydroxybenzenesulfonamide in alkaline solutions has been investigated. These studies are crucial for understanding the kinetics and reaction mechanisms of this compound (Bonner & Ko, 1992).
Synthesis of Hypoglycemic Agents : 2-Hydroxybenzenesulfonamides have been prepared for use in creating hypoglycemic agents. This is significant in the development of new medications for conditions like diabetes (Suzue & Irikura, 1968).
Air Treatment Applications : The compound's potential in enhancing the mass transfer in air scrubbers for volatile organic compounds has been explored, which could have implications for environmental pollution control (Biard, Couvert, Renner & Levasseur, 2011).
Antitumor Properties : Studies have found that sulfonamides, including derivatives of hydroxybenzenesulfonamide, can be effective antitumor agents, offering new avenues for cancer treatment (Owa, Yokoi, Yamazaki, Yoshimatsu, Yamori & Nagasu, 2002).
Synthesis of Hydroxamic Acids : N-hydroxybenzenesulfonamide has been used in the synthesis of cyclic hydroxamic acids, which have various pharmacological applications (Banerjee & King, 2009).
Protection of Ketones and Aldehydes : The compound has been used in the protection of ketones and aldehydes as 1,3-dioxolane derivatives, a process significant in organic chemistry and drug synthesis (Hassner, Bandi & Panchgalle, 2012).
Biological and Medicinal Applications : N-hydroxybenzenesulfonamide (Piloty's acid) is a major source for nitroxyl (HNO) species, which have potential biological and medicinal applications. The study of its conformational preferences and chemical reactivity is essential in pharmacology (Al‐Saadi, 2020).
HNO-Donating Characteristics : Modifications in Piloty's acid derivatives can enhance their HNO-releasing activity, which is significant for cardiovascular system applications (Aizawa, Nakagawa, Matsuo, Kawai, Ieda, Suzuki & Miyata, 2013).
Safety And Hazards
- 3-Hydroxybenzenesulfonamide is harmful if swallowed and may cause skin and eye irritation.
- It may also cause respiratory irritation.
- Precautionary measures should be taken during handling and use.
Future Directions
- Research on 3-Hydroxybenzenesulfonamide could explore its applications in medicine, materials science, and other fields.
- Investigating its interactions with other compounds and potential modifications could lead to novel derivatives with improved properties.
Please note that this analysis is based on available information, and further research may provide additional insights. If you need more specific details or have any other questions, feel free to ask!
properties
IUPAC Name |
3-hydroxybenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3S/c7-11(9,10)6-3-1-2-5(8)4-6/h1-4,8H,(H2,7,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQPPWRYNXRWUAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00348454 | |
Record name | 3-hydroxybenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00348454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxybenzenesulfonamide | |
CAS RN |
20759-40-4 | |
Record name | 3-hydroxybenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00348454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxybenzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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